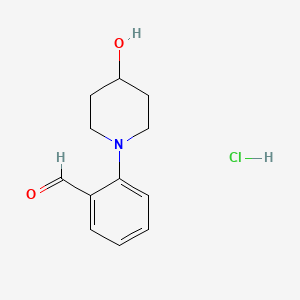

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 . It is commonly used in scientific research, particularly in the fields of drug development and organic synthesis.

Synthesis Analysis

The synthesis of 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride is typically achieved through the reaction of 4-hydroxypiperidine with benzaldehyde . This reaction usually occurs under basic conditions and can be carried out in solvents such as ethanol .Molecular Structure Analysis

The InChI code for 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride is 1S/C12H15NO2.ClH/c14-9-10-3-1-2-4-12 (10)13-7-5-11 (15)6-8-13;/h1-4,9,11,15H,5-8H2;1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride are not detailed in the search results, it is known to be a versatile material used in various applications, such as drug development and organic synthesis.Physical And Chemical Properties Analysis

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride is a white solid powder that is soluble in water and ethanol . It has a molecular weight of 241.71 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride has been utilized in the synthesis of complex organic compounds. For instance, 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was synthesized using a similar compound, which involved condensation reactions and demonstrated specific molecular arrangements and hydrogen bonding patterns in its crystal structure (Gümüş et al., 2022).

Catalytic Reactions

- In catalytic processes, derivatives of 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride have been employed. For example, a formal asymmetric synthesis of 4-hydroxypipecolic acid utilized similar benzaldehyde derivatives, highlighting their role in creating chiral 1,3-amino alcohol functionality through catalytic reactions (Kamble, Gadre, & Suryavanshi, 2015).

Material Synthesis

- This chemical has also found applications in material science. A study described the synthesis of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins using a similar benzaldehyde compound. This process involved selective deprotection reactions and resulted in the creation of materials with specific structural and surface properties (Ishida et al., 2010).

Chemical Synthesis and Modification

- Chemical synthesis techniques often involve compounds like 2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride. For example, the synthesis of [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol employed similar compounds, demonstrating their utility in creating enantiopure substances, which are important in pharmaceuticals and other industries (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Biocompatible Chemosensors

- In the field of biocompatible sensors, derivatives of this compound have been explored. A study on 4-methyl-2,6-diformylphenol-based chemosensors for pH highlighted the potential of similar benzaldehyde derivatives in distinguishing between normal cells and cancer cells, showcasing their application in medical diagnostics (Dhawa et al., 2020).

Safety And Hazards

This compound should be handled with care to avoid direct contact with skin and eyes, and inhalation or ingestion should be avoided . It should be stored at 2-8°C . Personal protective equipment, such as laboratory gloves and safety glasses, should be worn when handling this compound . Waste should be disposed of in accordance with local regulations .

Propriétés

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,9,11,15H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNMGRMABZDEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661719 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride | |

CAS RN |

1185302-49-1 |

Source

|

| Record name | Benzaldehyde, 2-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)